molecular formula C6H6BrNS B8622497 4-Bromo-2-isopropenyl-1,3-thiazole

4-Bromo-2-isopropenyl-1,3-thiazole

Cat. No.: B8622497
M. Wt: 204.09 g/mol
InChI Key: XTCMIIQJNNZXLK-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropenyl-1,3-thiazole is a useful research compound. Its molecular formula is C6H6BrNS and its molecular weight is 204.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6BrNS

Molecular Weight

204.09 g/mol

IUPAC Name

4-bromo-2-prop-1-en-2-yl-1,3-thiazole

InChI

InChI=1S/C6H6BrNS/c1-4(2)6-8-5(7)3-9-6/h3H,1H2,2H3

InChI Key

XTCMIIQJNNZXLK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=CS1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a tube were placed 2,4-dibromothiazole (100 mg, 0.411 mmol), isopropenylboronic acid (39 mg, 0.452 mmol), DME (1.625 mL), EtOH (563 μL), and 1M aqueous Na2CO3 (1.03 mL, 1.03 mmol). The mixture was degassed with N2. Next, Pd(PPh3)4 (24 mg, 0.0206 mmol) was added and the mixture was degassed again with N2. The tube was sealed and heated at 100° C. for 2 hours. The reaction was then cooled to room temperature, diluted with EtOAc (50 mL), and washed with water and brine (15 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes) afforded 4-bromo-2-isopropenyl-1,3-thiazole; NMR showed an impurity present that was not removed. Rf=0.53 (15% EtOAc/hexanes). LCMS=206.0 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.13 (s, 1H), 5.87 (s, 1H), 5.33 (d, J=1.3 Hz, 1H), 2.21 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.625 mL
Type
reactant
Reaction Step Three
Quantity
1.03 mL
Type
reactant
Reaction Step Four
Quantity
24 mg
Type
catalyst
Reaction Step Five
Name
Quantity
563 μL
Type
solvent
Reaction Step Six

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